[1-(1-Benzofuran-2-yl)ethyl](ethyl)amine
Overview
Description
1-(1-Benzofuran-2-yl)ethylamine: is an organic compound that belongs to the class of benzofuran derivatives. . The structure of 1-(1-Benzofuran-2-yl)ethylamine consists of a benzofuran ring attached to an ethylamine group, making it a unique and interesting compound for scientific research.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that these compounds may interact with cellular targets involved in cell proliferation and survival.
Mode of Action
It is known that benzofuran derivatives can interact with their targets to inhibit cell growth . The specific interactions between 1-(1-Benzofuran-2-yl)ethylamine and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives have been associated with anticancer activities , suggesting that they may affect pathways related to cell growth and survival.
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 1-(1-Benzofuran-2-yl)ethylamine may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1-Benzofuran-2-yl)ethylamine are not fully understood yet. Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Molecular Mechanism
The molecular mechanism of 1-(1-Benzofuran-2-yl)ethylamine is not well-known. Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 1-(1-Benzofuran-2-yl)ethylamine is involved in are not well-known. Benzofuran compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-yl)ethylamine typically involves the reaction of benzofuran derivatives with ethylamine under specific conditions. One common method is the alkylation of benzofuran with ethylamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 1-(1-Benzofuran-2-yl)ethylamine may involve more efficient and scalable methods. These methods can include continuous flow reactors and the use of advanced catalytic systems to optimize yield and purity . The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-2-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The ethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce reduced benzofuran derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1-(1-Benzofuran-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential biological activities. Studies have indicated that benzofuran derivatives, including 1-(1-Benzofuran-2-yl)ethylamine, exhibit anti-tumor, antibacterial, and anti-viral properties .
Medicine: In medicine, 1-(1-Benzofuran-2-yl)ethylamine is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Comparison with Similar Compounds
- 1-(1-Benzofuran-2-yl)ethylamine
- 1-(1-Benzofuran-2-yl)ethylamine
- [1-(1-Benzofuran-2-yl)ethyl][2-(diethylamino)ethyl]amine
Comparison: Compared to similar compounds, 1-(1-Benzofuran-2-yl)ethylamine exhibits unique properties due to the presence of the ethylamine group. This group influences the compound’s reactivity and biological activity, making it distinct from its methyl and propyl analogs .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-N-ethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-9(2)12-8-10-6-4-5-7-11(10)14-12/h4-9,13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCDXJDKWGOIPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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